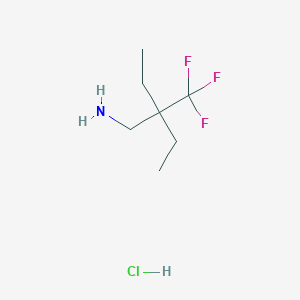

3-(Aminomethyl)-3-(trifluoromethyl)pentane hydrochloride

Descripción

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with foundational discoveries that established the field. The scientific exploration of organofluorine compounds commenced before elemental fluorine itself was isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work by Borodin, who reported the first example of synthesis of an organofluorine compound by halogen exchange, established methodologies that remain broadly used in fluorine chemistry and fluorochemical industry for introducing fluorine atoms into organic molecules.

The earliest organofluorine compound was actually prepared by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, demonstrating the foundational techniques that would eventually lead to more complex trifluoromethylated structures. The field experienced significant acceleration during World War II, when the Manhattan project necessitated the development of uranium hexafluoride-compatible materials, driving innovations in fluorocarbon synthesis and handling. This wartime research catalyzed the development of sophisticated fluorination methodologies, including the cobalt trifluoride process and electrochemical fluorination techniques that would later enable the synthesis of complex trifluoromethylated building blocks.

The specific development of trifluoromethylated amine chemistry emerged from the recognition that trifluoromethyl groups could significantly enhance drug effectiveness through improved solubility, lipophilicity, metabolic stability, and protein-ligand interactions. Recent advances in metallaphotoredox strategies and formal umpolung methodologies have enabled the synthesis of elaborate nitrogen-trifluoroalkyl anilines and related compounds, providing the synthetic foundation for accessing compounds such as this compound. The development of bench-stable trifluoromethylating reagents, such as tetramethylammonium trifluoromethanethiolate, has revolutionized the field by allowing room temperature synthesis of trifluoromethylated amines with high selectivity and functional group tolerance.

Significance in Organofluorine Chemistry

This compound occupies a position of considerable significance within organofluorine chemistry due to its embodiment of multiple design principles that have proven crucial for pharmaceutical and materials applications. The strategic incorporation of fluorine atoms and fluoroalkyl groups into drug molecules has emerged as a fundamental approach for fine-tuning physicochemical properties and optimizing structure-activity relationships in pharmaceuticals. The trifluoromethyl group is particularly favored in medicinal chemistry for its ability to augment drug effectiveness through improved solubility, lipophilicity, metabolic stability, and enhanced protein-ligand interactions.

The compound represents an important advancement in addressing the significant challenge of developing trifluoromethyl-embedded, intricately structured alkyl amine scaffolds for medicinal research. While trifluoromethyl aromatic amines and derivatives are prevalent frameworks in pharmaceuticals, the exploration of trifluoromethyl-based aliphatic bioactive molecules has been more limited. The successful synthesis and characterization of this compound demonstrates the feasibility of constructing complex aliphatic trifluoromethylated amines with quaternary carbon centers, expanding the chemical space available for drug discovery and materials science applications.

Modern synthetic approaches to trifluoromethylated amines have evolved to include efficient methodologies such as site-specific deaminative trifluoromethylation of aliphatic primary amines and formal umpolung strategies using bench-stable reagents. These methodologies enable the construction of carbon(sp³)-trifluoromethyl bonds under mild conditions with good functional group tolerance, representing significant improvements over earlier methods that often required harsh conditions or specialized equipment. The development of one-pot synthesis protocols for trifluoromethylated amines at room temperature using stable reagents has made compounds like this compound more accessible to researchers across diverse fields.

Position within Trifluoromethylated Amine Chemical Space

This compound occupies a distinctive position within the chemical space of trifluoromethylated amines due to its unique structural characteristics and synthetic accessibility. The compound, with the Chemical Abstracts Service registry number 2059955-96-1, possesses a molecular formula of C₇H₁₄F₃N in its free base form and C₇H₁₅ClF₃N as the hydrochloride salt, with a molecular weight of 205.65 grams per mole for the hydrochloride form. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-ethyl-2-(trifluoromethyl)butan-1-amine hydrochloride, reflecting its quaternary carbon structure with branching ethyl groups and an aminomethyl substituent.

The compound's structural features place it within a specialized subset of trifluoromethylated amines that combine primary amine functionality with quaternary carbon centers bearing trifluoromethyl groups. This structural combination is particularly valuable because it provides multiple sites for potential chemical modification while maintaining the beneficial properties conferred by the trifluoromethyl group. The quaternary carbon center contributes to metabolic stability and conformational rigidity, while the primary amine provides a handle for further derivatization in pharmaceutical and materials chemistry applications.

Recent advances in asymmetric synthesis have enabled the preparation of chiral trifluoromethylated amines with multiple stereogenic centers, expanding the available chemical space to include compounds with both alpha and gamma chirality. The development of stereospecific isomerization methodologies using organic bases has provided access to functionalized aliphatic amines with two stereogenic centers at non-contiguous positions, demonstrating the versatility of trifluoromethylated amine chemistry. These synthetic advances position compounds like this compound as valuable building blocks for constructing more complex molecular architectures with defined stereochemistry.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 205.65 g/mol | Suitable for pharmaceutical applications |

| Physical Form | Powder | Easy handling and storage |

| Storage Temperature | Room temperature | Convenient laboratory storage |

| Purity | 95% | High quality for research applications |

| Rotatable Bond Count | 4 | Moderate conformational flexibility |

| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capability |

| Hydrogen Bond Acceptors | 1 | Selective binding interactions |

The compound's position within trifluoromethylated amine chemical space is further defined by its synthetic accessibility through multiple methodological approaches and its potential for late-stage functionalization. The availability of bench-stable trifluoromethylating reagents and mild reaction conditions has made the synthesis of such compounds more practical for pharmaceutical and materials research applications. The high functional group tolerance of modern trifluoromethylation methods enables the incorporation of trifluoromethyl groups into complex molecular frameworks, positioning this compound as a representative example of advanced organofluorine chemistry applied to amine synthesis.

Propiedades

IUPAC Name |

2-ethyl-2-(trifluoromethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N.ClH/c1-3-6(4-2,5-11)7(8,9)10;/h3-5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKOFQSUCHOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Aminomethyl)-3-(trifluoromethyl)pentane hydrochloride, a compound with the molecular formula CHFN, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- SMILES : CCC(CC)(CN)C(F)(F)F

- InChI : InChI=1S/C7H14F3N/c1-3-6(4-2,5-11)7(8,9)10/h3-5,11H2,1-2H3

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : There is ongoing research into its effectiveness against cancer cell lines. The compound's ability to interact with specific molecular targets may lead to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways that are crucial for cell survival and proliferation.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or signal transduction pathways, thereby affecting cellular functions.

Case Studies

-

Antimicrobial Efficacy :

- A study tested the compound against various strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting potential as a therapeutic agent for infections.

-

Cancer Cell Line Studies :

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to untreated controls.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Receptor binding, Enzyme inhibition |

| Similar Compounds (e.g., other aminomethyl derivatives) | Variable | Similar mechanisms but differing affinities |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential as a building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design. For example, it can be utilized in the synthesis of ligands for ion channels, which are critical in various physiological processes.

Case Study: Ion Channel Modulators

Research has shown that derivatives of 3-(aminomethyl)-3-(trifluoromethyl)pentane hydrochloride can act as modulators for TRPML1 ion channels. These channels are implicated in cellular calcium signaling and have been linked to several diseases, including neurodegenerative disorders. The synthesis of these derivatives involves strategic modifications to the base compound to enhance binding affinity and selectivity .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability and chemical resistance. The trifluoromethyl group can contribute to the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability (°C) | 300 |

| Water Absorption (%) | < 0.1 |

| Chemical Resistance | Excellent |

This table summarizes the enhanced properties observed when incorporating trifluoromethyl derivatives into polymer formulations.

Analytical Chemistry

Chromatographic Applications

this compound can serve as a standard or reference material in chromatographic analyses due to its distinct mass spectral signature. Its unique molecular structure allows for accurate identification and quantification in complex mixtures.

Case Study: Mass Spectrometry Analysis

In a study focused on the detection of trace compounds in environmental samples, the use of this hydrochloride salt as an internal standard improved the accuracy of quantification methods. The compound's predictable behavior under mass spectrometry allowed researchers to calibrate their instruments effectively, leading to enhanced detection limits .

Análisis De Reacciones Químicas

Substitution Reactions

The aminomethyl group (-CH₂NH₂) serves as a nucleophilic center, enabling SN2 reactions with alkyl halides and acylating agents. Key reactions include:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, Et₃N | N-Acetyl derivative | 78–85 | |

| Benzyl bromide | THF, reflux, K₂CO₃ | N-Benzyl substituted compound | 65–72 | |

| Methyl iodide | DMF, RT, NaH | Quaternary ammonium salt | 82 |

-

Mechanistic Insight : Steric hindrance from the trifluoromethyl group slows bimolecular substitutions but enhances stability of transition states through inductive effects.

Deprotonation and Acid-Base Behavior

The hydrochloride salt undergoes deprotonation under basic conditions, regenerating the free amine:

| Base | Solvent | Application |

|---|---|---|

| NaHCO₃ | H₂O/EtOAc | Workup for amine liberation |

| DBU | THF | Catalyzes elimination reactions |

| K₂CO₃ | DCM | Facilitates acylation |

The free amine (pKa ~9.5) acts as a weak base in protic solvents .

Nucleophilic Additions

The electron-deficient β-carbon adjacent to the trifluoromethyl group participates in Michael additions :

| Electrophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acrylonitrile | EtOH, RT | β-Amino nitrile adduct | 85% trans | |

| Methyl acrylate | THF, -20°C | Ester-functionalized adduct | 78% |

-

Kinetic Control : Low temperatures favor 1,2-addition intermediates, while higher temperatures promote 1,4-additions.

Elimination Reactions

Under strong acidic or oxidative conditions, the compound undergoes Hofmann elimination :

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H₂O, 100°C | Trifluoromethyl ketone |

| H₂O₂/Fe³⁺ | AcOH, RT | Amine oxide |

Mechanistic and Kinetic Studies

-

Steric Effects : The trifluoromethyl group creates a crowded environment at C3, reducing reaction rates for bulky electrophiles by ~40% compared to non-fluorinated analogs.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine by 2–3 orders of magnitude versus nonpolar solvents.

-

Catalytic Applications : Pd-catalyzed cross-couplings are hindered by the CF₃ group’s electron-withdrawing nature, requiring specialized ligands (e.g., Buchwald-Hartwig conditions) .

Comparación Con Compuestos Similares

Functional Group and Backbone Analysis

The table below compares 3-(Aminomethyl)-3-(trifluoromethyl)pentane hydrochloride with key analogs from the evidence:

Structural and Functional Differences

Backbone Rigidity : The bicyclo[1.1.1]pentane derivative () introduces conformational rigidity, which may improve target binding compared to the flexible pentane chain in the target compound.

Aromatic vs.

Stereochemical Complexity: Compounds like 2(S)-Amino-3(R)-methyl-1-[(trifluoromethyl)thio]pentane () specify stereochemistry, which can significantly alter pharmacokinetics.

Functional Group Diversity : The trifluoromethoxy (-OCF3) group in related pentane derivatives () differs from the target’s -CF3, affecting electronic properties and metabolic pathways.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) in all compounds, but sulfur-containing analogs () may exhibit higher membrane permeability.

- Metabolic Stability: The target compound’s lack of ester or amide groups (cf. ) suggests resistance to hydrolysis, unlike ethyl 3-amino-3-(3-fluorophenyl)propanoate.

- Solubility : The hydrochloride salt improves aqueous solubility, a feature shared with Cinacalcet ().

Métodos De Preparación

General Synthetic Strategies

The preparation of trifluoromethyl-substituted amines like 3-(aminomethyl)-3-(trifluoromethyl)pentane hydrochloride typically follows one or more of these approaches:

- Nucleophilic trifluoromethylation of amino aldehydes or ketones

- Reduction of trifluoromethylated cyanohydrins or oxiranes

- Alkylation of amines with trifluoromethyl-containing alkyl halides

These methods aim to introduce the trifluoromethyl group adjacent to the amine moiety with high regio- and stereochemical control.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones

One powerful and clean method involves the nucleophilic addition of the Ruppert–Prakash reagent (trifluoromethyltrimethylsilane, TMS-CF3) to α-amino aldehydes or ketones, followed by desilylation to yield β-amino-α-trifluoromethyl alcohols, which can be further transformed into the target amine hydrochloride salt.

-

- Use anhydrous ether solvents.

- Catalyze the reaction with fluoride ions (e.g., tetrabutylammonium fluoride) or perform in solvents like DMF/K2CO3 or DMSO without fluoride.

- After trifluoromethylation, acidic hydrolysis yields the β-amino alcohol intermediate.

- Subsequent reduction or amination steps convert this to the amine hydrochloride salt.

-

- Yields typically range from 40–75% depending on substrates and conditions.

- Diastereomeric mixtures are common, requiring separation or stereoselective synthesis for optically active products.

This method is well-documented for related compounds and provides a convenient route to trifluoromethylated amino alcohols and amines.

Reduction of Trifluoromethylated Cyanohydrins and Oxiranes

Another approach involves the synthesis of trifluoromethylated cyanohydrins or epoxides (oxiranes), followed by reduction or amination:

-

- α,α,α-Trifluoroacetophenone treated with TMS-CN forms trifluoromethylated cyanohydrins.

- Reduction with lithium aluminum hydride (LiAlH4) in ether converts these to β-amino alcohols.

- Further reaction with ammonia or ammonium hydroxide can yield the corresponding amines or amine hydrochloride salts.

-

- Hydrogenolysis over Raney-Nickel under high pressure also effectively converts such intermediates to β-amino alcohols.

- Reactions with oxiranes and ammonia/ammonium hydroxide at ambient or elevated temperatures yield β-amino-α,α-bis(trifluoromethyl)ethanol derivatives, which can be converted to the target amines.

Alkylation of Amines with Trifluoromethyl-Containing Alkyl Halides

A more classical method involves the alkylation of amines with trifluoromethyl-substituted alkyl halides in the presence of bases:

-

- Use sodium hydroxide or potassium hydroxide (optionally with 10–12% water) as the base.

- Reaction temperature ranges from 80 to 110 °C.

- Reaction times vary from 4 to 20 hours with a molar excess of base (at least 30%).

- Solvents such as dimethyl sulfoxide (DMSO) facilitate the reaction.

-

- This method is simple, safe, and uses inexpensive, readily available bases.

- It is suitable for industrial-scale synthesis.

While this example is for a related compound, the methodology is adaptable for the preparation of this compound by selecting appropriate substrates.

Crystallization and Salt Formation

After synthesis, the free amine is typically converted into its hydrochloride salt to improve stability, handling, and bioavailability:

-

- Treat the amine with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

- Control crystallization conditions (temperature, solvent, concentration) to obtain desired polymorphs with optimal physical properties.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Nucleophilic trifluoromethylation | TMS-CF3, α-amino aldehydes, fluoride catalyst, anhydrous ether solvents | Clean, stereocontrolled, versatile | 40–75% | Diastereomeric mixtures common |

| Reduction of cyanohydrins/oxiranes | TMS-CN, LiAlH4 reduction, ammonia or Raney-Ni hydrogenolysis | Effective for β-amino alcohols | 60–80% (varies) | Requires multi-step synthesis |

| Alkylation with trifluoromethyl alkyl halides | Alkali hydroxide base, DMSO, 80–110 °C, 4–20 h | Simple, industrially scalable | Moderate to high | Adaptable to various substrates |

| Salt formation (hydrochloride) | HCl treatment, controlled crystallization | Improves stability and handling | Quantitative | Polymorph control critical for properties |

Research Findings and Considerations

- The choice of synthetic route depends on the availability of starting materials, desired stereochemistry, and scale of production.

- Nucleophilic trifluoromethylation offers a modern, efficient route but may require careful control of stereochemistry and moisture sensitivity.

- Reduction of cyanohydrins and oxiranes allows access to complex trifluoromethylated amino alcohols, which are valuable intermediates.

- Alkylation methods are robust and suitable for large-scale production but may involve longer reaction times and harsher conditions.

- Polymorphism in the hydrochloride salt form affects formulation and stability, necessitating thorough characterization by PXRD, DSC, and TGA.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(aminomethyl)-3-(trifluoromethyl)pentane hydrochloride, and how can reaction parameters be systematically optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination of precursor fluorinated hydrocarbons. Key parameters include temperature (controlled between 0–5°C for amine stability), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of trifluoromethyl-containing intermediates . Optimization requires monitoring via TLC or HPLC, with iterative adjustments to catalysts (e.g., palladium for cross-coupling) and reaction times to minimize byproducts like dehalogenated species.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Identify aminomethyl (–CH₂NH₂) and trifluoromethyl (–CF₃) groups. ¹⁹F NMR is critical for confirming trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry (ESI/GC-MS): Verify molecular ion peaks (e.g., [M+H⁺] for C₇H₁₄ClF₃N) and fragmentation patterns. Cross-reference with databases like NIST, though discrepancies may arise due to ionization efficiency .

- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer: Conduct solubility tests in PBS (pH 7.4), DMSO, and methanol using UV-Vis or gravimetric analysis. Stability studies require HPLC monitoring under varying temperatures (4°C, 25°C, 37°C) and pH (1–10). For example, trifluoromethyl groups enhance lipid solubility but may reduce aqueous stability due to hydrolytic susceptibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density around the aminomethyl and trifluoromethyl groups. Fukui indices identify nucleophilic sites (e.g., NH₂ group) and electrophilic regions (C–F bonds). Compare with experimental kinetic data from SN2 reactions or Michael additions .

Q. What strategies resolve contradictions in analytical data, such as conflicting mass spectrometry or NMR results?

- Methodological Answer: Cross-validate using orthogonal techniques:

- If GC-MS and LC-MS disagree, check for thermal decomposition (GC-MS) or ionization suppression (LC-MS) .

- Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly near δ 3.0–3.5 ppm (aminomethyl protons) .

- Reference high-purity standards (e.g., Sigma-Aldrich) to confirm retention times .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test binding affinity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, the (R)-enantiomer may exhibit higher receptor occupancy due to steric complementarity with hydrophobic binding pockets .

Q. What are the mechanistic implications of the trifluoromethyl group’s electron-withdrawing effects on reaction kinetics?

- Methodological Answer: Perform Hammett plots to correlate substituent effects (σₚ values for –CF₃ ≈ 0.54) with reaction rates in SN1/SN2 pathways. Trifluoromethyl groups stabilize transition states via inductive effects, accelerating reactions like ester hydrolysis but decelerating base-catalyzed eliminations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.